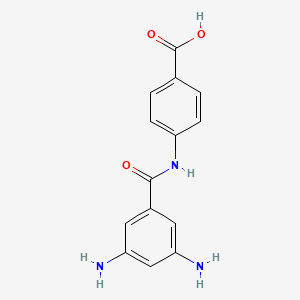
4-(3,5-Diaminobenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Diaminobenzamido)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amine and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diaminobenzamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-aminobenzoic acid. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of 3,5-diaminobenzoic acid, a key precursor, involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using various methods such as hydrogenation in the presence of a catalyst like Raney nickel or palladium on carbon. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(3,5-Diaminobenzamido)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(3,5-Diaminobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(3,5-Diaminobenzamido)benzoic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: Used in similar applications but has different reactivity due to the presence of nitro groups instead of amine groups.
4-Aminobenzoic acid: Shares the amine group but lacks the additional functional groups that provide the versatility of 4-(3,5-Diaminobenzamido)benzoic acid.
Uniqueness
This compound is unique due to the presence of both amine and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
676325-61-4 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC名 |
4-[(3,5-diaminobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,15-16H2,(H,17,18)(H,19,20) |
InChIキー |
OQZHHBIFYDRZPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
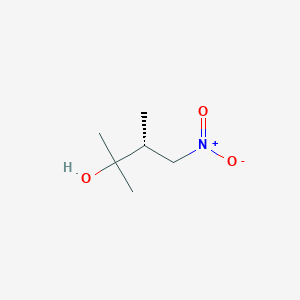
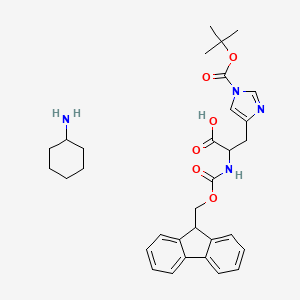
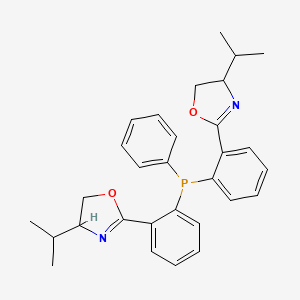

![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
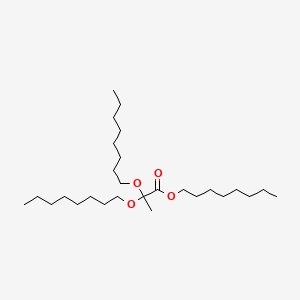
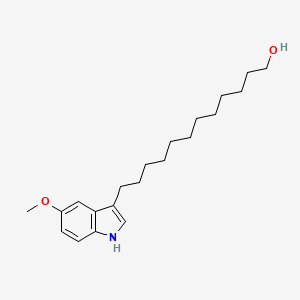
boranyl](/img/structure/B12517058.png)
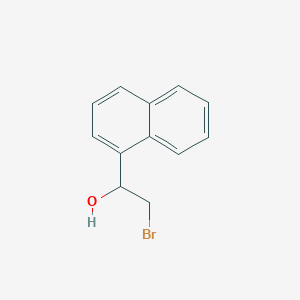
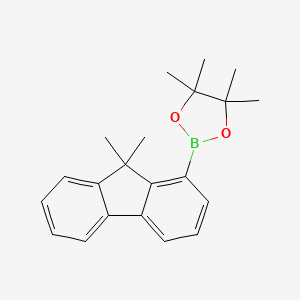
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
